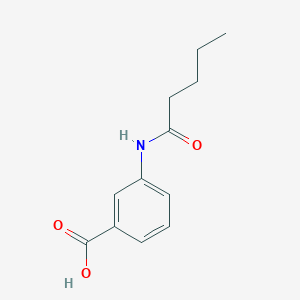

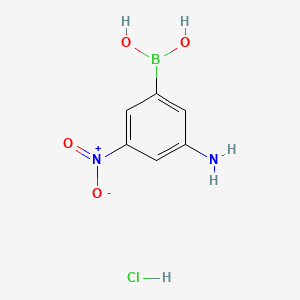

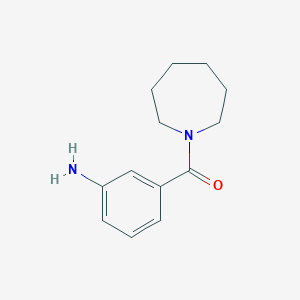

![molecular formula C13H15ClN2O2 B1286110 2-氯-N-[4-(吡咯烷-1-基羰基)苯基]乙酰胺 CAS No. 908518-29-6](/img/structure/B1286110.png)

2-氯-N-[4-(吡咯烷-1-基羰基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide" is a chemical entity that appears to be related to a variety of acetamide derivatives with potential biological activities. The papers provided discuss various acetamide derivatives with different substitutions and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds have been evaluated for their potential as opioid kappa agonists, anticancer agents, antimicrobial agents, thrombin inhibitors, and melanin-concentrating hormone receptor 1 antagonists.

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides has been described, starting from chiral amino acids and introducing various alkyl and aryl substituents. These compounds were designed to adopt conformations similar to known kappa agonists, with some derivatives showing significant biological activity . Another study reports the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives, which were characterized by various spectroscopic methods and evaluated for their cytotoxicity against different human leukemic cell lines .

Molecular Structure Analysis

The molecular structures of some acetamide derivatives have been confirmed by X-ray crystallography, which is crucial for understanding the conformational preferences of these molecules and their potential interactions with biological targets . Additionally, the crystal structures of two C,N-disubstituted acetamides have been reported, highlighting the importance of hydrogen bonding and halogen interactions in the solid state .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives has been explored, particularly in the context of oxidation reactions. For instance, the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides with various oxidants has been studied, leading to the formation of different products characterized by spectroscopic methods . Another study discusses the reaction of 2-acetoacetamidopyridines with phosgene, yielding novel pyrido[1,2-a]pyrimidin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and substituents. These properties are essential for understanding the compounds' stability, solubility, and potential biological activities. For example, the antimicrobial activity of synthesized 2-chloro-N-(4-phenylthiazol-2-yl)acetamide derivatives was evaluated, and some compounds showed moderate to good activity against various bacterial and fungal strains . The thrombin inhibitory activity of 2-(2-chloro-6-fluorophenyl)acetamides was also assessed, with some derivatives showing potent inhibition .

科学研究应用

抗惊厥活性

研究已经合成和评估了新的 N-苯基-2-(4-苯基哌嗪-1-基)乙酰胺衍生物,包括与 2-氯-N-[4-(吡咯烷-1-基羰基)苯基]乙酰胺相关的结构,用于在癫痫动物模型中评估其抗惊厥活性。这些化合物被设计为抗惊厥活性吡咯烷-2,5-二酮的类似物,在最大电击 (MES) 癫痫模型中表现出显着的活性,特别是 3-(三氟甲基)苯胺衍生物。这突出了该化合物在癫痫治疗研究中的潜力 (Kamiński、Wiklik 和 Obniska,2015 年)。

抗菌和抗真菌活性

另一项研究重点是合成、表征和具有磺酰胺部分的新型杂环化合物的抗菌活性,这些化合物是通过一系列涉及 2-氯-N-[4-(吡咯烷-1-基羰基)苯基]乙酰胺的反应制备的。对这些化合物进行了抗菌和抗真菌活性评估,表明该化合物在开发新的抗菌剂方面具有多功能性 (Nunna、Ramachandran、Arts、Panchal 和 Shah,2014 年)。

N-取代衍生物的合成

一项研究证明了 N-取代 2-氨基甲基-5-甲基-7-苯基恶唑并[5,4-b]吡啶的合成,使用通过 2-氯-N-(6-甲基-2-氧代-4-苯基-1,2-二氢吡啶-3-基)乙酰胺的分子内环化获得的 2-(氯甲基)-5-甲基-7-苯基恶唑并[5,4-b]吡啶。这项研究展示了该化合物在为进一步药理研究创建新化学实体中的用途 (Palamarchuk、Matsukevich、Kulakov、Seilkhanov 和 Fisyuk,2019 年)。

抗癌特性

研究设计、合成、表征和评估新型 2-氯-N-(芳基取代)乙酰胺衍生物的 5-[2-(4-甲氧基苯基)吡啶-3-基]-1,3,4-恶二唑-2-硫醇的抗癌特性,揭示了对各种癌细胞系的细胞毒性。这项研究突出了此类化合物在癌症治疗研究中的潜力 (Vinayak、Sudha、Lalita 和 Kumar,2014 年)。

作用机制

As mentioned above, this compound exhibits inhibitory properties against the enzyme acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter. By inhibiting this enzyme, the compound could potentially increase the amount of acetylcholine available in the body.

安全和危害

属性

IUPAC Name |

2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c14-9-12(17)15-11-5-3-10(4-6-11)13(18)16-7-1-2-8-16/h3-6H,1-2,7-9H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOSIVGXRNZEQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208617 |

Source

|

| Record name | 2-Chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide | |

CAS RN |

908518-29-6 |

Source

|

| Record name | 2-Chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908518-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)

![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)